N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features a tert-butyl group, a chloro substituent, and a dioxaborolane moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of a suitable benzamide derivative using a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, are often employed to deprotonate intermediates and drive the reaction forward.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl boronate with an aryl halide .
Scientific Research Applications
Chemistry: In organic synthesis, N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and organic electronic materials. Its unique structural features may impart desirable properties to these materials .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in chemical reactions typically involves the activation of the boronate moiety. In Suzuki-Miyaura coupling, for example, the boronate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyl and chloro substituents can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate: This compound shares the dioxaborolane and chloro substituents but differs in the presence of a fluoro group and a carbamate moiety.
Tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-8-Azabicyclo[3.2.1]Oct-3-Ene-8-Carboxylate: Another similar compound with a dioxaborolane group, but with a different core structure.
Uniqueness: N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group can provide steric hindrance, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
N-tert-butyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMFJSDCDDVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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